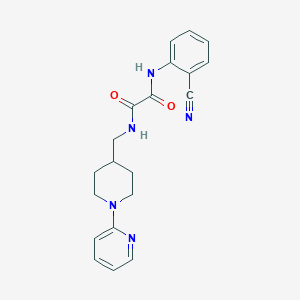

N1-(2-Cyanophenyl)-N2-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)oxalamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

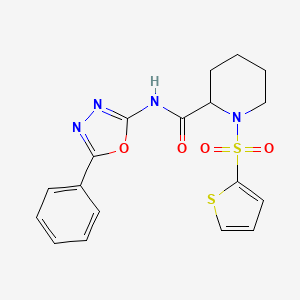

The compound is an oxalamide derivative with a cyanophenyl group and a pyridin-2-yl piperidin-4-ylmethyl group. Oxalamides are a class of compounds that contain a C2H2N2O2 (oxalamide) skeleton, which is a dicarboxamide resulting from the formal condensation of oxalic acid with two equivalents of ammonia .

Wirkmechanismus

N1-(2-cyanophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide works by binding to the DNA template of RNA polymerase I and preventing the initiation of transcription. This leads to the inhibition of ribosomal RNA synthesis, which is necessary for the production of functional ribosomes. This disrupts the protein synthesis machinery of cancer cells, leading to cell death.

Biochemical and Physiological Effects

N1-(2-cyanophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, particularly in hematological malignancies. It has also been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle arrest and apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

N1-(2-cyanophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide has several advantages and limitations for lab experiments. One advantage is that it has been shown to be effective against a wide range of cancer cell lines, particularly in hematological malignancies. Another advantage is that it has a well-defined mechanism of action, which allows for more targeted research. However, one limitation is that it can be difficult to synthesize, which can limit its availability for research. Another limitation is that it can have off-target effects, which can complicate data interpretation.

Zukünftige Richtungen

There are several future directions for research on N1-(2-cyanophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide. One direction is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to investigate its potential in the treatment of other types of cancer, particularly solid tumors. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential off-target effects.

Synthesemethoden

N1-(2-cyanophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 2-cyanophenylboronic acid with 4-bromo-1-butanol in the presence of a palladium catalyst to form 2-(4-bromobutoxy)phenylboronic acid. This compound is then reacted with 2-bromo-5-chloropyridine in the presence of cesium carbonate to form 2-(4-bromobutoxy)-5-chloropyridine. The next step involves the reaction of this compound with 1-(piperidin-4-yl)ethanone in the presence of a palladium catalyst to form 2-(4-bromobutoxy)-5-chloro-N-(1-(piperidin-4-yl)ethyl)pyridin-2-amine. This compound is then reacted with oxalyl chloride in the presence of triethylamine to form N1-(2-cyanophenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide.

Wissenschaftliche Forschungsanwendungen

- Forscher haben Indolderivate auf ihr antivirales Potenzial hin untersucht. Zum Beispiel zeigten 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylatderivate eine inhibitorische Aktivität gegen das Influenzavirus A . Darüber hinaus zeigten 4-Alkyl-1-(5-Fluor-3-phenyl-1H-Indol-2-carbonyl)thiosemicarbazidderivate eine Wirksamkeit gegen das Coxsackie-B4-Virus .

Antivirale Aktivität

Zusammenfassend lässt sich sagen, dass N1-(2-Cyanophenyl)-N2-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)oxalamid mit seinem Indolkern ein enormes Potenzial für verschiedene biologische Anwendungen bietet. Forscher sollten sein therapeutisches Potenzial weiter untersuchen, um neue Behandlungsmöglichkeiten zu erschließen . Wenn Sie weitere Informationen oder zusätzliche Anwendungen benötigen, fragen Sie uns gerne! 😊

Eigenschaften

IUPAC Name |

N'-(2-cyanophenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2/c21-13-16-5-1-2-6-17(16)24-20(27)19(26)23-14-15-8-11-25(12-9-15)18-7-3-4-10-22-18/h1-7,10,15H,8-9,11-12,14H2,(H,23,26)(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXTZSSFOWQGAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,9-di-m-tolyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2389170.png)

![2,5-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B2389172.png)

![1-[2-(Trifluoromethyl)benzoyl]-1,4-diazepane hydrochloride](/img/structure/B2389176.png)

![(E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2389180.png)

![2-([1,1'-biphenyl]-4-yloxy)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2389188.png)

![5-Ethyl-1-[(4-methylphenyl)methyl]triazole-4-carboxylic acid](/img/structure/B2389191.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopropyloxalamide](/img/structure/B2389192.png)